molecular formula C18H13BrN4OS B2395117 N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide CAS No. 1115997-10-8

N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide

Cat. No.: B2395117
CAS No.: 1115997-10-8
M. Wt: 413.29
InChI Key: MHUWLFYWPBPUMV-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide is a complex organic compound that features a unique structure combining an oxadiazole ring with a methylsulfonyl group

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions. The process may start with the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to different heterocyclic structures .

Scientific Research Applications

N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of a methylsulfonyl group and an acetamide moiety, which confer unique chemical and biological properties .

Properties

IUPAC Name

N-(2-bromophenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4OS/c19-12-6-2-4-8-14(12)22-15(24)9-25-18-17-16(20-10-21-18)11-5-1-3-7-13(11)23-17/h1-8,10,23H,9H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUWLFYWPBPUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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